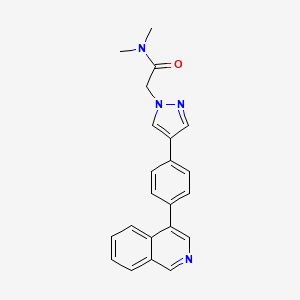

BI-1347

Description

Propriétés

IUPAC Name |

2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O/c1-25(2)22(27)15-26-14-19(12-24-26)16-7-9-17(10-8-16)21-13-23-11-18-5-3-4-6-20(18)21/h3-14H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULUGQONDYDNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BI-1347: A Technical Guide to its Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1347 is a potent and highly selective, orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1][2][3] As components of the Mediator complex, CDK8 and CDK19 are crucial regulators of gene transcription, linking various signaling pathways to the RNA polymerase II machinery.[2][3] Emerging evidence indicates that BI-1347 exerts its anti-cancer effects through a dual mechanism: directly, by modulating oncogenic transcription in certain cancer cells, and indirectly, by enhancing the innate immune system's ability to target and eliminate tumors. This guide provides an in-depth overview of the core mechanism of action of BI-1347, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of the CDK8/19 Kinase Module

BI-1347 targets the kinase module of the Mediator complex, which, in addition to CDK8 or CDK19, includes Cyclin C, MED12, and MED13.[2][3] By selectively inhibiting the enzymatic activity of CDK8 and CDK19, BI-1347 prevents the phosphorylation of their downstream substrates. This interference with the Mediator complex's function leads to a reprogramming of the transcriptional landscape within both cancer cells and immune cells, ultimately leading to anti-tumor activity.

Immuno-Modulatory Action via Natural Killer (NK) Cell Activation

A primary mechanism of BI-1347's anti-tumor effect is the enhancement of Natural Killer (NK) cell-mediated cytotoxicity.[2][4] NK cells are a critical component of the innate immune system, responsible for identifying and eliminating malignant cells. The anti-tumor activity of BI-1347 is often observed in murine tumor models where the cancer cell lines themselves are resistant to the compound in vitro, suggesting a tumor-extrinsic mechanism of action.[4]

The key steps in this pathway are:

-

Inhibition of STAT1 Phosphorylation: In NK cells, CDK8/19 inhibition by BI-1347 suppresses the phosphorylation of STAT1 at the Serine 727 residue (STAT1S727).[4][5]

-

Upregulation of Cytolytic Molecules: The reduction in pSTAT1S727 leads to an increased production and secretion of the cytolytic molecules perforin and granzyme B (GZMB).[4][5][6]

-

Enhanced Tumor Cell Lysis: The elevated levels of perforin and GZMB significantly boost the ability of NK cells to lyse target cancer cells, including primary leukemia cells.[4][5]

Direct Action on Cancer Cells: Antagonizing Transcriptional Adaptation

In specific cancer contexts, such as RAS-mutant neuroblastoma, BI-1347 can act in concert with other targeted therapies.[7] Treatment with MEK inhibitors alone can sometimes lead to a compensatory upregulation of pro-growth genes, a form of transcriptional adaptation that limits the drug's efficacy.[7][8]

The mechanism involves:

-

Combined Inhibition: BI-1347 is used in combination with a MEK inhibitor (e.g., trametinib).[8]

-

Prevention of Compensatory Transcription: The inhibition of CDK8/19 by BI-1347 prevents the transcriptional upregulation of pro-growth genes that would otherwise be induced by MEK inhibition.[7]

-

Synergistic Anti-Tumor Effect: This dual targeting of signaling and transcriptional pathways leads to a more profound and durable anti-proliferative effect in cancer cells.[7]

Quantitative Data Summary

The potency and activity of BI-1347 have been quantified in various in vitro and in vivo assays.

Table 1: In Vitro Activity of BI-1347

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | CDK8 (Cell-free assay) | 1.1 nM | [1][9] |

| IC50 | CDK8 | 1.4 nM | [10] |

| IC50 | CDK19 | 1.7 nM | [10] |

| EC50 | Perforin Secretion (NK-92 cells) | 7.2 nM | [1] |

| IC50 | Proliferation (MV-4-11 cells) | 7 nM | [2] |

| IC50 | Proliferation (NK-92 cells) | >10,000 nM | [2] |

Table 2: In Vivo Activity and Properties of BI-1347

| Parameter | Model / Condition | Dose | Effect | Reference |

| STAT1S727 Phosphorylation | C57BL/6 Mice Splenocytes | 10 mg/kg (p.o.) | Reduced by 60% for at least 6 hours | [1] |

| Tumor Growth Inhibition | MV4-11 Xenograft Model | 10 mg/kg | Reduced tumor volume | [10] |

| Anti-Tumor Activity | EMT6 Mammary Carcinoma | 10 mg/kg (p.o., daily) | Lower tumor burden vs. control | [1] |

| Survival | EMT6 Model (with BI-8382) | 10 mg/kg (intermittent) | Increased survival vs. monotherapy | [5] |

| GZMB+ NK Cells | Mouse Splenic NK Cells | 150 nM (44h) | ~4-fold increase in GZMB+ NK cells | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

In Vivo Tumor Xenograft Studies

-

Objective: To assess the anti-tumor efficacy of BI-1347 in vivo.

-

Animal Model: Mice bearing xenografts of human cancer cell lines (e.g., MV-4-11) or syngeneic tumors (e.g., EMT6 mammary carcinoma).[1][10]

-

Drug Formulation & Administration: BI-1347 is prepared for oral gavage (p.o.).[1][7] For a 10 mg/kg dose in neuroblastoma studies, the vehicle used was 0.5% HPMC with 0.1% Tween 80.[7]

-

Dosing Regimen: A common regimen is 10 mg/kg administered once daily.[1][7] Intermittent schedules, such as 5 days on / 5 days off, have also been tested and shown to be effective, potentially by avoiding NK cell hypo-responsiveness.[4][5]

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.[1][7]

-

Endpoint: Studies are terminated when tumors reach a predetermined humane endpoint. Efficacy is evaluated by comparing tumor growth inhibition and median survival between treated and vehicle control groups.[4][7]

In Vitro NK Cell Activity Assays

-

Objective: To measure the effect of BI-1347 on NK cell function.

-

Cell Lines: Human NK-92MI cells or primary NK cells isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs).[1][4]

-

Perforin Secretion Assay:

-

Granzyme B (GZMB) Production Assay:

STAT1 Phosphorylation Analysis

-

Objective: To determine if BI-1347 inhibits CDK8/19-mediated STAT1 phosphorylation.

-

Model: In vivo, C57BL/6 mice are treated with a single oral dose of BI-1347 (e.g., 3 mg/kg or 10 mg/kg).[1][4] In vitro, NK-92MI cells can be used.[6]

-

Sample Collection: Spleens are harvested at various time points (e.g., 6 hours) post-treatment.[1][4]

-

Cell Isolation: NK1.1-positive splenocytes are purified from the harvested spleens.[4]

-

Detection: The levels of phosphorylated STAT1S727 are measured in the purified NK cell lysates, typically by Western Blot or flow cytometry using a phospho-specific antibody.[4]

Conclusion

BI-1347 is a selective CDK8/19 inhibitor with a compelling dual mechanism of action against cancer. Its ability to robustly activate NK cell-mediated tumor surveillance provides a strong rationale for its use in immunotherapy, particularly in combination with agents that promote adaptive immunity, such as anti-PD-1 antibodies.[4][5] Furthermore, its capacity to block transcriptional adaptation in cancer cells highlights its potential in combination therapies designed to overcome resistance to targeted agents like MEK inhibitors.[7][8] The preclinical data strongly support the continued investigation of BI-1347 as a novel anti-cancer therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

- 9. selleckchem.com [selleckchem.com]

- 10. caymanchem.com [caymanchem.com]

BI-1347: A Comprehensive Technical Guide to its CDK8/CDK19 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selectivity profile of BI-1347, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19. This document summarizes key quantitative data, outlines detailed experimental methodologies for cited experiments, and visualizes relevant signaling pathways and experimental workflows.

Introduction to BI-1347 and its Targets: CDK8 and CDK19

BI-1347 is a small molecule inhibitor that has demonstrated significant anti-tumoral activity.[1] It targets CDK8 and CDK19, two kinases that are components of the Mediator complex.[2][3] The Mediator complex is a crucial multiprotein assembly that links gene-specific transcription factors to the RNA Polymerase II (Pol II) machinery, thereby playing a pivotal role in the regulation of gene expression.[2][3]

CDK8 and CDK19, along with MED12 and MED13, form the kinase module of the Mediator complex.[2] This module can reversibly associate with the core Mediator complex to modulate its function.[4] Dysregulation of CDK8 and CDK19 activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[2]

Quantitative Selectivity Profile of BI-1347

BI-1347 exhibits high potency and remarkable selectivity for CDK8 and CDK19 over a wide range of other kinases. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: Inhibitory Activity of BI-1347 against Primary Targets

| Target | IC50 (nM) | Assay Type | Reference |

| CDK8 | 1.0 | Biochemical | [2] |

| CDK8/cyclinC | 1 | Biochemical | [4] |

| CDK8 | 1.1 | Cell-free | [5] |

| CDK8 | 1.4 | Biochemical | [6] |

| CDK19 | 1.7 | Biochemical | [6] |

Table 2: Selectivity of BI-1347 against a Panel of Other Kinases

A broad screen of BI-1347 against 326 kinases revealed that only CDK8 and CDK19 were inhibited with IC50 values below 1.0 μM, demonstrating a selectivity ratio of over 300-fold for CDK8/19 compared to other kinases tested.[1] Further testing against a smaller panel of kinases provided the following IC50 values:

| Target | IC50 (nM) | Reference |

| CDK11 | 1.7 | [7] |

| MLCK | 531 | [7] |

| AURKB | 809 | [7] |

| FLT3 | 1360 | [7] |

| ICK | 2390 | [7] |

| STK16 | 3550 | [7] |

BI-1347 showed no significant inhibition of other Cyclin-Dependent Kinases such as CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1]

Table 3: Cellular Activity of BI-1347

| Assay | Cell Line | EC50 (nM) | Reference |

| Inhibition of pSTAT1 S727 | NK-92 | 3 | [4] |

| Secretion of Perforin | NK-92 | 10 | [4] |

| Inhibition of proliferation | MV-4-11 | 7 | [4] |

Signaling Pathways Involving CDK8/CDK19

CDK8 and CDK19 play a crucial role in signal-induced transcription by phosphorylating various transcription factors and components of the transcriptional machinery. One of the key downstream targets is the Signal Transducer and Activator of Transcription 1 (STAT1).

Caption: A simplified diagram illustrating the role of the CDK8/CDK19-Mediator complex in transcriptional regulation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay determines the direct inhibitory effect of BI-1347 on the kinase activity of CDK8 and CDK19.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]

- 5. Pardon Our Interruption [opnme.com]

- 6. researchgate.net [researchgate.net]

- 7. Pardon Our Interruption [opnme.com]

The Role of BI-1347 in Modulating the Mediator Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mediator complex is a crucial multi-subunit transcriptional co-regulator in eukaryotes, acting as a bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery.[1][2][3] Its modular structure, consisting of the head, middle, tail, and a dissociable kinase module, allows for intricate regulation of gene expression. The kinase module, comprising Cyclin-Dependent Kinase 8 (CDK8), Cyclin C (CycC), MED12, and MED13, plays a pivotal role in this regulatory function.[4][5] Dysregulation of the Mediator complex, particularly the activity of its kinase module, has been implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention.[5][6]

BI-1347 has emerged as a potent and highly selective small molecule inhibitor of CDK8 and its close paralog, CDK19, the catalytic subunits of the Mediator kinase module.[5][6] This technical guide provides an in-depth overview of BI-1347, its mechanism of action, and its role in modulating the Mediator complex. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's utility as a chemical probe and potential therapeutic agent.

The Mediator Complex and the Role of the Kinase Module

The Mediator complex functions as a central hub for integrating various signaling pathways to control gene transcription. The kinase module, through the enzymatic activity of CDK8 or CDK19, can phosphorylate various substrates, including transcription factors, Mediator subunits themselves, and the C-terminal domain (CTD) of RNA polymerase II.[7][8] This phosphorylation can have both positive and negative effects on transcription, depending on the cellular context and the specific gene locus.[9][10] The association and dissociation of the kinase module from the core Mediator complex is a dynamic process that influences the transcriptional output.[4][10]

BI-1347: A Potent and Selective CDK8/19 Inhibitor

BI-1347 is a small molecule inhibitor that demonstrates high potency against both CDK8 and its paralog CDK19.[11][12] Its selectivity makes it a valuable tool for dissecting the specific functions of the Mediator kinase module in various biological processes.

Quantitative Data on BI-1347 Activity

The following tables summarize the key quantitative data for BI-1347, highlighting its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of BI-1347

| Target | IC50 (nM) | Assay Type | Reference |

| CDK8 | 1 | Biochemical Assay | [6] |

| CDK8 | 1.1 | Cell-free assay | [11] |

| CDK8 | 1.4 | - | [12] |

| CDK19 | 1.7 | - | [12] |

| CDK11 | 1.7 | Biochemical Assay | |

| MLCK | 531 | Biochemical Assay | [13] |

| AURKB | 809 | Biochemical Assay | [13] |

| FLT3 | 1360 | Biochemical Assay | [13] |

| ICK | 2390 | Biochemical Assay | [13] |

| STK16 | 3550 | Biochemical Assay | [13] |

Table 2: Cellular Activity of BI-1347

| Cell Line | Parameter | Value (nM) | Assay Type | Reference |

| NK-92 | EC50 (Perforin Secretion) | 10 | Perforin Release Assay | [5] |

| MV-4-11b | IC50 (Inhibition of proliferation) | 7 | Cell Viability Assay | [5] |

| NK-92 | IC50 (Inhibition of proliferation) | >10,000 | Cell Viability Assay | [5] |

| NK92MI | EC50 (Perforin Secretion) | 7.2 | Perforin Release Assay | [11] |

Table 3: In Vivo Activity of BI-1347

| Animal Model | Tumor Type | Dosage | Effect | Reference |

| Mouse Xenograft | MV-4-11 | 10 mg/kg | Tumor volume reduction | [12] |

| Mouse Xenograft | Melanoma and Breast Cancer | - | Increased response rate and survival | [2] |

| Syngeneic Melanoma Model (B16-F10-luc2) | Melanoma | 10 mg/kg (oral, daily) | Reduced STAT1 S727 phosphorylation, tumor growth inhibition | [14] |

Mechanism of Action of BI-1347

BI-1347 exerts its effects by directly inhibiting the kinase activity of CDK8 and CDK19 within the Mediator complex. This inhibition prevents the phosphorylation of downstream targets, thereby modulating gene expression programs controlled by the Mediator kinase module. One of the key downstream effects of CDK8/19 inhibition by BI-1347 is the suppression of STAT1 S727 phosphorylation.[2][14] This leads to enhanced activity of Natural Killer (NK) cells, promoting their tumor surveillance and cytotoxicity.[2][5][14]

The following diagram illustrates the signaling pathway modulated by BI-1347.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. rcsb.org [rcsb.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. GEO Accession viewer [ncbi.nlm.nih.gov]

- 7. OUH - Protocols [ous-research.no]

- 8. The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Pardon Our Interruption [opnme.com]

- 12. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. opnme.com [opnme.com]

- 14. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

The Selective CDK8/19 Inhibitor BI-1347: A Technical Guide to its Impact on STAT1 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1347 is a potent and selective, orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog CDK19, with an IC50 of 1.1 nM for CDK8.[1][2][3] As components of the Mediator complex, CDK8 and CDK19 are crucial regulators of transcription.[2][3] Notably, CDK8 has been identified as a key kinase responsible for the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) on serine 727 (S727).[4] This phosphorylation event is a critical step in the transcriptional activation of STAT1 in response to stimuli such as interferons.[4][5] By inhibiting CDK8/19, BI-1347 effectively suppresses STAT1 S727 phosphorylation, leading to downstream functional effects, particularly the enhancement of Natural Killer (NK) cell-mediated anti-tumor activity.[6] This technical guide provides an in-depth overview of BI-1347, its mechanism of action on the STAT1 signaling pathway, quantitative data on its activity, and detailed experimental protocols for studying its effects.

Mechanism of Action: Inhibition of STAT1 S727 Phosphorylation

The canonical signaling pathway initiated by interferons (e.g., IFN-γ) involves the activation of Janus kinases (JAKs), which then phosphorylate STAT1 on tyrosine 701 (Y701). This leads to STAT1 dimerization, nuclear translocation, and binding to DNA. For maximal transcriptional activation, a subsequent phosphorylation event on serine 727 within the STAT1 transactivation domain is required.[5] The nuclear kinase CDK8, a subunit of the Mediator complex, has been identified as the kinase that phosphorylates STAT1 at S727.[4][5]

BI-1347, by selectively inhibiting CDK8 and CDK19, directly interferes with this crucial secondary phosphorylation step. This suppression of STAT1 S727 phosphorylation has been shown to enhance the cytolytic activity of NK cells, augmenting the production of perforin and granzyme B.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for BI-1347 and its effect on STAT1 phosphorylation and downstream cellular functions.

| Parameter | Value | Cell Line / System | Comments | Reference(s) |

| CDK8 IC50 | 1.1 nM | Biochemical Assay | Potent and selective inhibition of the primary target. | [1] |

| STAT1 S727 Phosphorylation Inhibition (in vivo) | 60% reduction | Mouse model (EMT6 mammary carcinoma) | Oral gavage of 10 mg/kg BI-1347. Effect observed for at least 6 hours. | [1] |

| Perforin Secretion EC50 | 7.2 nM | Human NK-92MI cells | A downstream functional consequence of inhibiting STAT1 phosphorylation. | [1] |

| Granzyme B Production | ~4-fold increase | Mouse splenic NK cells | Treatment with 150 nM BI-1347 for 44 hours. | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STAT1 signaling pathway and a typical experimental workflow to assess the impact of BI-1347.

Caption: STAT1 signaling pathway and the inhibitory action of BI-1347.

Caption: Experimental workflow for Western blot analysis of STAT1 phosphorylation.

Experimental Protocols

Western Blot Analysis of BI-1347 Effect on STAT1 S727 Phosphorylation

This protocol provides a detailed methodology for assessing the inhibitory effect of BI-1347 on IFN-γ-induced STAT1 S727 phosphorylation in a relevant cell line (e.g., human NK-92MI or THP-1 monocytic cells).

Materials:

-

Cell Line: Human NK-92MI or THP-1 cells.

-

Reagents:

-

BI-1347 (and a vehicle control, e.g., DMSO).

-

Recombinant Human IFN-γ.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit.

-

4x Laemmli sample buffer.

-

-

Antibodies:

-

Primary Antibody: Rabbit anti-phospho-STAT1 (Ser727).

-

Primary Antibody: Mouse or Rabbit anti-total STAT1.

-

Primary Antibody: Mouse anti-β-actin (as a loading control).

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.

-

Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG.

-

-

Equipment:

-

Cell culture incubator, flasks, and plates.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Wet or semi-dry protein transfer system.

-

PVDF membranes.

-

Western blot imaging system.

-

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to a density of approximately 1 x 10^6 cells/mL.

-

Pre-treat cells with varying concentrations of BI-1347 (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours in a cell culture incubator. Include a vehicle-only control.

-

Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 30-60 minutes to induce STAT1 phosphorylation.

-

-

Protein Extraction and Quantification:

-

Pellet the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples. Prepare samples for loading by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.

-

-

Stripping and Re-probing (for total STAT1 and loading control):

-

To normalize the phospho-STAT1 signal, the membrane can be stripped of the first set of antibodies and re-probed for total STAT1 and a loading control (e.g., β-actin).

-

Incubate the membrane in a stripping buffer, wash thoroughly, and then repeat the immunodetection steps starting from the blocking procedure with the primary antibodies for total STAT1 and β-actin.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Calculate the ratio of phospho-STAT1 to total STAT1 for each condition.

-

Normalize these ratios to the IFN-γ stimulated, vehicle-treated control to determine the percent inhibition of STAT1 phosphorylation by BI-1347 at each concentration.

-

Conclusion

BI-1347 is a valuable tool for investigating the roles of CDK8 and CDK19 in transcriptional regulation and immune cell function. Its potent and selective inhibition of CDK8/19 leads to a measurable decrease in STAT1 S727 phosphorylation, a key event in interferon-mediated signaling. This guide provides the foundational knowledge and methodologies for researchers to effectively study the impact of BI-1347 on the STAT1 pathway, thereby facilitating further exploration of its therapeutic potential in oncology and other disease areas.

References

- 1. Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional responses to IFN-γ require Mediator kinase-dependent pause release and mechanistically distinct functions of CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. academic.oup.com [academic.oup.com]

- 5. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the discovery and development of BI-1347

An In-depth Technical Guide to BI-1347: A Selective CDK8/CDK19 Inhibitor

This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BI-1347, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19. Developed by Boehringer Ingelheim, BI-1347 serves as a high-quality chemical probe for investigating the roles of the CDK8/Mediator complex in transcription, oncology, and immunology.

Introduction to BI-1347

BI-1347 is a small molecule inhibitor designed for high potency and selectivity against the kinase activity of CDK8 and CDK19.[1][2][3] These kinases are key components of the Mediator complex, a crucial multiprotein assembly that links gene-specific transcription factors to the RNA Polymerase II machinery, thereby regulating gene expression.[1][3] Dysregulation of CDK8 has been implicated in various cancers, including those of the colon and pancreas, making it a compelling target for therapeutic intervention.[1][3] BI-1347's favorable drug metabolism and pharmacokinetic (DMPK) profile makes it suitable for both in vitro and in vivo studies to explore CDK8/19 biology.[1][3]

Mechanism of Action

BI-1347 exerts its biological effects by competitively inhibiting the ATP-binding site of CDK8 and CDK19. This inhibition prevents the phosphorylation of downstream substrates, most notably leading to a reduction in the phosphorylation of STAT1 at the Ser727 residue.[4][5] A primary consequence of this mechanism is the enhancement of the innate immune response against tumors. Specifically, CDK8/19 inhibition has been shown to boost the cytotoxic functions of Natural Killer (NK) cells by increasing their production of key effector proteins such as perforin and granzyme B.[4][6] This augmentation of NK cell activity promotes tumor surveillance and cytotoxicity.[1]

Quantitative Data Summary

The preclinical profile of BI-1347 is characterized by high potency, selectivity, and suitability for in vivo application.

Table 1: In Vitro Biological Activity of BI-1347

| Parameter | Assay System | Value | Reference |

|---|---|---|---|

| CDK8 Inhibition | Cell-free kinase assay | IC₅₀ = 1.0 - 1.1 nM | [1][4][7] |

| CDK19 Inhibition | Cell-free kinase assay | IC₅₀ = 1.7 nM | [2] |

| Cell Proliferation | MV-4-11 leukemia cells | IC₅₀ = 7 nM | [3] |

| NK Cell Activity | Perforin secretion in NK-92 cells | EC₅₀ = 7.2 nM | [3][4] |

| Selectivity | Panel of 318 other kinases | No significant inhibition at 1 µM |[2] |

Table 2: In Vitro DMPK and Physicochemical Properties of BI-1347

| Parameter | Assay System | Value | Reference |

|---|---|---|---|

| Aqueous Solubility | FaSSIF / FeSSIF | 11 / 280 µg/mL | [3] |

| Cell Permeability | Caco-2 (A to B) | 95 x 10⁻⁶ cm/s | [3] |

| Efflux Ratio | Caco-2 | 1.1 | [3] |

| Metabolic Stability | Human Hepatocyte Clearance | 17% of liver blood flow | [3] |

| Plasma Protein Binding | Human Plasma | 98% |[3] |

Table 3: In Vivo Efficacy of BI-1347

| Animal Model | Dosing Schedule | Key Outcome | Reference |

|---|---|---|---|

| MV-4-11 Xenograft | 10 mg/kg, p.o., daily | Reduced tumor volume | [2] |

| B16-F10-luc2 Melanoma | 10 mg/kg, p.o., daily | Reduced STAT1S727 phosphorylation by 60%; Tumor growth inhibition of 94% (day 23) | [5] |

| EMT6 Breast Cancer | 10 mg/kg, p.o., intermittent | Increased median survival, synergistic effect with SMAC mimetic BI-8382 |[5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize BI-1347.

CDK8/Cyclin C Kinase Inhibition Assay (Biochemical)

This protocol describes a typical luminescence-based assay to determine the IC₅₀ of a test compound against CDK8.

-

Reagents & Materials : Recombinant human CDK8/Cyclin C enzyme, appropriate peptide substrate, ATP, kinase buffer, ADP-Glo™ Luminescence Assay Kit, test compound (BI-1347), and a negative control compound (e.g., BI-1374).

-

Compound Preparation : Serially dilute BI-1347 in DMSO to create a range of concentrations (e.g., from 10 µM to 0.1 nM).

-

Kinase Reaction : In a 384-well plate, add 5 µL of kinase buffer containing the CDK8/Cyclin C enzyme and the peptide substrate. Add 50 nL of the serially diluted compound.

-

Initiation : Initiate the reaction by adding 5 µL of ATP solution at a concentration equivalent to the Kₘ for ATP. Incubate for 1 hour at room temperature.

-

Detection : Stop the kinase reaction and measure the amount of ADP generated by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Signal Generation : Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and trigger a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Data Acquisition : Measure luminescence using a plate reader. The signal is inversely correlated with kinase activity.

-

Analysis : Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay (MV-4-11)

This protocol outlines the measurement of anti-proliferative effects using a leukemia cell line.

-

Cell Culture : Culture MV-4-11 acute myeloid leukemia cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

-

Plating : Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to attach or acclimate for 24 hours.

-

Compound Treatment : Treat cells with a serial dilution of BI-1347 (e.g., from 10 µM to 0.1 nM) for 72 hours. Include a DMSO vehicle control.

-

Viability Assessment : Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of viable cells.

-

Data Acquisition : After a 10-minute incubation, measure luminescence with a plate reader.

-

Analysis : Normalize the results to the DMSO-treated control wells and plot cell viability against compound concentration to calculate the IC₅₀.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for assessing the anti-tumor efficacy of BI-1347 in a mouse model.

-

Animal Model : Use immunodeficient mice (e.g., NOD/SCID) for human cell line xenografts (like MV-4-11) or syngeneic models (e.g., C57BL/6 mice for B16-F10 melanoma) for immunotherapy studies.

-

Tumor Implantation : Subcutaneously implant 5x10⁶ tumor cells suspended in Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization : Monitor tumor growth using caliper measurements. When tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 per group).

-

Compound Formulation & Dosing : Formulate BI-1347 in a suitable vehicle (e.g., 0.5% Natrosol) for oral gavage. Administer the compound at the specified dose (e.g., 10 mg/kg) according to the desired schedule (e.g., once daily). The control group receives the vehicle only.

-

Monitoring : Measure tumor volume and body weight 2-3 times per week. Monitor animal health daily.

-

Endpoint : The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 30 days). Efficacy is determined by calculating the Tumor Growth Inhibition (TGI).

-

Pharmacodynamic Analysis : At specified time points post-dose, tumor or surrogate tissues can be collected to analyze biomarkers, such as the level of pSTAT1S727, by Western blot or immunohistochemistry.

Conclusion

BI-1347 is a highly potent, selective, and well-characterized inhibitor of CDK8 and CDK19. Its demonstrated activity in both in vitro and in vivo cancer models, particularly through the modulation of NK cell function, establishes it as an invaluable tool for researchers. The data and protocols presented herein underscore its utility as a chemical probe to further elucidate the therapeutic potential of targeting the CDK8/Mediator complex in oncology and immuno-oncology.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to BI-1347: A Potent and Selective CDK8/19 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key preclinical data for BI-1347, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19. All quantitative data is presented in structured tables for clarity, and detailed methodologies for cited experiments are provided. Visualizations of key signaling pathways and experimental workflows are included to facilitate understanding.

Core Properties of BI-1347

BI-1347 is a small molecule inhibitor with high potency against CDK8, exhibiting an IC50 of 1 nM.[1][2] It is an orally active compound suitable for both in vitro and in vivo studies.[3]

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₀N₄O | [4] |

| Molecular Weight | 356.42 g/mol | [4] |

| CAS Number | 2163056-91-3 | [4] |

| Mechanism of Action | ATP-competitive inhibitor of CDK8 and CDK19 | [5] |

In Vitro Activity and Physicochemical Properties

BI-1347 demonstrates potent inhibition of CDK8/cyclin C with an IC50 of 1 nM.[6] Its cellular activity is highlighted by the inhibition of STAT1 phosphorylation in NK-92 cells and the induction of perforin secretion.[6] The compound exhibits favorable physicochemical and in vitro DMPK (Drug Metabolism and Pharmacokinetics) properties, suggesting good potential for further development.

| Parameter | Value | Reference |

| CDK8/cyclinC Inhibition (IC₅₀) | 1 nM | [6] |

| Inhibition of pSTAT S727 in NK-92 cells (IC₅₀) | 3 nM | [6] |

| Secretion of Perforin in NK-92 cells (EC₅₀) | 10 nM | [2][6] |

| Inhibition of proliferation in MV-4-11b cells (IC₅₀) | 7 nM | [2][6] |

| Inhibition of proliferation in NK-92 cells (IC₅₀) | >10,000 nM | [2][6] |

| Solubility FaSSIF / FeSSIF | 11 / 280 µg/mL | [2][6] |

| Caco-2 permeability AB @ pH 7.4 | 95 x 10⁻⁶ cm/s | [2][6] |

| Caco-2 efflux ratio | 1.1 | [2][6] |

| Human hepatocyte clearance | 17 % QH | [2][6] |

| Plasma Protein Binding (Human) | 98% | [2][6] |

In Vivo Pharmacology and Efficacy

BI-1347 has demonstrated anti-tumor activity in various preclinical models. In a B16-F10-luc2 syngeneic melanoma model, oral administration of BI-1347 at 10 mg/kg resulted in a 60% reduction in STAT1S727 phosphorylation for at least 6 hours and was well-tolerated.[3] Treatment with BI-1347 has been shown to increase the response rate and survival of mice with melanoma and breast cancer xenografts.[7] Furthermore, BI-1347 has been investigated in combination with other anti-cancer agents, such as SMAC mimetics (e.g., BI-8382), where an intermittent dosing schedule of BI-1347 enhanced the anti-tumor efficacy.[7]

Mechanism of Action and Signaling Pathway

BI-1347 exerts its biological effects by inhibiting CDK8 and CDK19, which are key components of the Mediator complex.[1][2] The Mediator complex acts as a bridge between transcription factors and RNA polymerase II, thereby regulating gene expression.[1][2] In the context of natural killer (NK) cells, CDK8 has been shown to phosphorylate STAT1 at serine 727 (S727), which is associated with decreased NK cell activity.[7] By inhibiting CDK8, BI-1347 prevents the phosphorylation of STAT1 at S727, leading to an increase in the production of cytotoxic molecules like perforin and granzyme B, and ultimately enhancing NK cell-mediated tumor cell lysis.[7]

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. opnme.com [opnme.com]

- 7. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-1347: A Potent and Selective Chemical Probe for CDK8/19 Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) and its close homolog, CDK19, have emerged as critical regulators of gene transcription through their association with the Mediator complex. This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. The kinase activity of the CDK8/19 submodule within the Mediator complex plays a pivotal role in various signaling pathways implicated in cancer and other diseases. BI-1347 is a highly potent and selective small molecule inhibitor of CDK8 and CDK19, making it an invaluable tool for elucidating the biological functions of these kinases and exploring their therapeutic potential. This technical guide provides a comprehensive overview of BI-1347, including its biochemical and cellular activities, selectivity profile, and detailed protocols for its use in key experimental assays.

Data Presentation

Biochemical and Cellular Activity of BI-1347

| Parameter | Value | Cell Line/System | Reference |

| CDK8 IC50 | 1 nM | Cell-free assay | [1][2][3] |

| 1.1 nM | Cell-free assay | [4][5] | |

| 1.4 nM | Cell-free assay | [6] | |

| 1.8 nM | Cell-free assay | [7] | |

| CDK19 IC50 | 1.7 nM | Cell-free assay | [6] |

| CDK8 Kd | 0.77 nM | Biochemical assay | [8] |

| Inhibition of pSTAT1 (S727) IC50 | 3 nM | NK-92 cells | |

| Inhibition of proliferation IC50 | 7 nM | MV-4-11b cells | [1] |

| Secretion of Perforin EC50 | 10 nM | NK-92 cells | [1] |

| 7.2 nM | NK92MI cells | [4] |

Selectivity Profile of BI-1347

BI-1347 exhibits exceptional selectivity for CDK8 and CDK19 over a wide range of other kinases. In a panel of 326 kinases, CDK19 was the only other kinase inhibited with an IC50 value below 1.0 µM.[7] A selectivity ratio of over 300-fold was observed for all other kinases tested.[7]

| Kinase | IC50 (nM) |

| CDK8 | 1.5 |

| CDK11 | 1.7 |

| MLCK | 531 |

| AURKB | 809 |

| FLT3 | 1360 |

| ICK | 2390 |

| STK16 | 3550 |

Data from an Invitrogen kinase panel screened at 10 µM.

Pharmacokinetic Properties of BI-1347 in Mice

| Parameter | Value | Route of Administration |

| Clearance | 14% of liver blood flow (QH) | Intravenous (i.v.) |

| Bioavailability (F) | Excellent | Oral (p.o.) |

After a 25 mg/kg oral dose, the plasma concentration of BI-1347 at 24 hours was approximately 100-fold higher than its CDK8 IC50.[7]

Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from a general luminescence-based kinase assay and can be used to determine the IC50 of BI-1347 for CDK8/19.

Materials:

-

Recombinant human CDK8/Cyclin C or CDK19/Cyclin C complex

-

Kinase substrate (e.g., a peptide with a CDK8/19 phosphorylation motif)

-

ATP

-

BI-1347

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of BI-1347 in kinase assay buffer.

-

In a 384-well plate, add the diluted BI-1347 or DMSO (vehicle control).

-

Add the CDK8/Cyclin C or CDK19/Cyclin C enzyme to each well.

-

Add the kinase substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each BI-1347 concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of BI-1347 to CDK8/19 in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., MV-4-11)

-

BI-1347

-

DMSO

-

PBS with protease and phosphatase inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

Equipment for Western blotting

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat cells with various concentrations of BI-1347 or DMSO for a specified time (e.g., 1-2 hours).

-

Harvest the cells and wash with ice-cold PBS containing inhibitors.

-

Resuspend the cell pellets in PBS with inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble CDK8 or CDK19 in the supernatant by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of BI-1347 indicates target engagement.

Western Blotting for Phospho-STAT1 (Ser727)

This protocol is for detecting the inhibition of STAT1 phosphorylation at serine 727 by BI-1347.

Materials:

-

Cancer cell line (e.g., NK-92)

-

BI-1347

-

DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Equipment for Western blotting

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of BI-1347 or DMSO for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT1 (Ser727) antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total STAT1 antibody for loading control.

In Vivo Xenograft Study

This is a general protocol for assessing the anti-tumor efficacy of BI-1347 in a murine xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or NSG)

-

Cancer cell line (e.g., MV-4-11 for AML or B16-F10 for melanoma)

-

BI-1347

-

Vehicle for oral gavage (e.g., 0.5% Natrosol)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously or intravenously inject the cancer cells into the mice.

-

Allow the tumors to establish to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer BI-1347 orally at a specified dose and schedule (e.g., 10 mg/kg, once daily).[4][7] Administer the vehicle to the control group.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blotting for pSTAT1).

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

BI-1347 is a powerful and selective chemical probe for investigating the roles of CDK8 and CDK19 in health and disease. Its high potency, excellent selectivity, and suitability for both in vitro and in vivo studies make it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to facilitate the effective use of BI-1347 in dissecting the complex biology of the Mediator complex and exploring the therapeutic potential of CDK8/19 inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. benchchem.com [benchchem.com]

- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mediator kinase module: an interface between cell signaling and transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

The Therapeutic Potential of BI-1347 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical data supporting the therapeutic potential of BI-1347, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and 19 (CDK19), in the field of oncology. This document details the mechanism of action, quantitative efficacy data, and key experimental methodologies to facilitate further research and development.

Core Mechanism of Action

BI-1347 is a small molecule inhibitor that targets the CDK8 and CDK19 kinase subunits of the Mediator complex, a crucial component of the transcriptional machinery. In the context of oncology, a primary mechanism of action for BI-1347 is the enhancement of anti-tumor immunity, particularly through the modulation of Natural Killer (NK) cell activity.

CDK8 and its close homolog CDK19 have been identified as negative regulators of NK cell function. They phosphorylate the Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727), a post-translational modification that suppresses the expression of cytotoxic effector molecules. By inhibiting CDK8/19, BI-1347 prevents the phosphorylation of STAT1 at S727. This leads to an increased production of perforin and granzyme B, essential for NK cell-mediated cytotoxicity against tumor cells.[1][2] This targeted inhibition ultimately enhances the innate immune system's ability to recognize and eliminate cancerous cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for BI-1347 from various in vitro and in vivo studies, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Activity of BI-1347

| Parameter | Assay | Cell Line/System | Result | Reference |

| CDK8/cyclinC Inhibition (IC50) | Biochemical Kinase Assay | Recombinant Human CDK8/CycC | 1 nM | [3] |

| pSTAT1 S727 Inhibition (IC50) | Cellular Assay | NK-92 Cells | 3 nM | [3] |

| Perforin Secretion (EC50) | Cellular Assay | NK-92MI Cells | 10 nM | [3] |

| Cell Proliferation Inhibition (IC50) | Proliferation Assay | MV-4-11 (AML) | 7 nM | [3] |

| Cell Proliferation Inhibition (IC50) | Proliferation Assay | NK-92 Cells | >10,000 nM | [3] |

Table 2: In Vivo Efficacy of BI-1347 in a Murine Breast Cancer Model (EMT6)

| Treatment Group | Dosing Schedule | Median Survival (days) | Reference |

| Control | - | 22 | [1] |

| BI-1347 (10 mg/kg) | Daily | 22.5 | [1] |

| BI-1347 (10 mg/kg) | 5 days on / 5 days off | 26 | [1] |

| SMAC Mimetic (BI-8382) | Daily | 32 | [1] |

| BI-1347 + SMAC Mimetic | Intermittent BI-1347 | Increased survival vs. monotherapy | [1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by BI-1347 and a typical experimental workflow for its evaluation.

Caption: BI-1347 inhibits CDK8/19, preventing STAT1 S727 phosphorylation and boosting NK cell cytotoxicity.

Caption: A generalized workflow for the preclinical evaluation of BI-1347.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from publicly available information and should be adapted as necessary for specific experimental conditions.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the binding of BI-1347 to its target kinase.

Materials:

-

Recombinant CDK8/CycC enzyme

-

Eu-anti-tag antibody

-

Kinase tracer

-

BI-1347 (serially diluted)

-

Assay buffer

-

384-well microplate

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a 3x solution of the CDK8 enzyme and Eu-anti-tag antibody in assay buffer.

-

Prepare a 3x solution of the kinase tracer in assay buffer.

-

Add 5 µL of the 3x serially diluted BI-1347 to the wells of the 384-well plate.

-

Add 5 µL of the 3x kinase/antibody mixture to each well.

-

Add 5 µL of the 3x tracer solution to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

STAT1 Phosphorylation Assay (Cellular)

This assay quantifies the inhibition of STAT1 S727 phosphorylation in a cellular context.

Materials:

-

NK-92 cell line

-

Complete cell culture medium

-

BI-1347 (serially diluted)

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies: anti-phospho-STAT1 (S727) and anti-total-STAT1

-

Secondary antibodies (e.g., HRP-conjugated)

-

Western blot or ELISA reagents and equipment

Procedure (Western Blot):

-

Seed NK-92 cells in appropriate culture vessels and allow them to adhere or stabilize.

-

Treat cells with various concentrations of BI-1347 for a predetermined time (e.g., 2-24 hours).

-

Lyse the cells in lysis buffer and quantify total protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-STAT1 (S727) and total STAT1.

-

Incubate with appropriate secondary antibodies.

-

Visualize bands using a chemiluminescence detection system.

-

Quantify band intensity and normalize the phospho-STAT1 signal to the total STAT1 signal to determine the extent of inhibition.

NK Cell-Mediated Cytotoxicity Assay (Flow Cytometry)

This assay measures the ability of NK cells, treated with BI-1347, to lyse target tumor cells.

Materials:

-

Effector cells: Human NK cells (e.g., from PBMC isolation or NK-92 cell line)

-

Target cells: A tumor cell line susceptible to NK cell lysis (e.g., K562)

-

BI-1347

-

Fluorescent dye for target cell labeling (e.g., CFSE)

-

Viability dye for dead cell identification (e.g., 7-AAD or Propidium Iodide)

-

Flow cytometer

Procedure:

-

Culture and expand NK cells, treating them with BI-1347 or vehicle control for a specified period.

-

Label the target tumor cells with a fluorescent dye (e.g., CFSE) according to the manufacturer's protocol.

-

Co-culture the treated NK cells (effector cells) with the labeled tumor cells (target cells) at various effector-to-target (E:T) ratios.

-

Incubate the co-culture for a standard period (e.g., 4 hours) at 37°C.

-

Add a viability dye to the cell suspension to stain dead cells.

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on the target cell population (CFSE-positive) and quantifying the percentage of dead cells (viability dye-positive) within that gate.

-

Calculate the percentage of specific lysis for each E:T ratio.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BI-1347 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Tumor cells (e.g., EMT6 murine breast cancer cells)

-

BI-1347 formulated for in vivo administration (e.g., oral gavage)

-

Calipers for tumor measurement

Procedure:

-

Implant tumor cells subcutaneously or orthotopically into the mice.

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer BI-1347 according to the desired dosing schedule (e.g., daily or intermittent).

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor animal health and body weight throughout the study.

-

At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Analyze the data to determine tumor growth inhibition and any survival benefit.

Conclusion

BI-1347 demonstrates significant therapeutic potential in oncology through its novel mechanism of enhancing innate anti-tumor immunity. Its potent and selective inhibition of CDK8/19 leads to increased NK cell cytotoxicity, which has been validated in both in vitro and in vivo preclinical models. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of BI-1347 as a standalone or combination therapy in various cancer indications.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Viability Assessment of BI-1347

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro efficacy of BI-1347, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), on the viability of cancer cells. The provided methodologies and data are intended to guide researchers in their studies of BI-1347's anti-proliferative effects.

Introduction

BI-1347 is a small molecule inhibitor targeting CDK8, a key regulator of transcription.[1][2] CDK8 is a component of the Mediator complex, which plays a crucial role in gene expression by linking transcription factors to the RNA polymerase II machinery.[2][3] Dysregulation of CDK8 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. BI-1347 has demonstrated potent enzymatic inhibition of CDK8 with an IC50 of approximately 1.1 nM.[1] This document outlines a detailed protocol for assessing the impact of BI-1347 on cancer cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.

Data Presentation: Anti-proliferative Activity of BI-1347

The following table summarizes the half-maximal inhibitory concentration (IC50) values of BI-1347 in various human cancer cell lines. These values represent the concentration of the compound required to inhibit cell proliferation by 50% under the specified assay conditions. For comparative purposes, the IC50 of the negative control compound, BI-1374, against the CDK8 enzyme is also included.[2]

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Negative Control (BI-1374) CDK8 IC50 (nM) |

| HCT-116 | Colorectal Carcinoma | 4 days | 32.94 | 671 |

| MDA-MB-468 | Breast Adenocarcinoma | 4 days | 28.82 | 671 |

| MV-4-11 | Acute Myeloid Leukemia | Not Specified | 0.007 | 671 |

| MDA-MB-231 | Breast Adenocarcinoma | 4 days | Not Specified | 671 |

Experimental Protocols

This section provides a detailed methodology for determining the IC50 value of BI-1347 in cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[4][5]

Materials:

-

BI-1347 compound

-

BI-1374 (negative control)

-

Cancer cell line of interest (e.g., HCT-116, MDA-MB-231)

-

Complete cell culture medium (specific to the cell line)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl Sulfoxide (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well microplates

-

Luminometer

Protocol:

-

Cell Seeding:

-

Culture cancer cells in appropriate complete medium until they reach 70-80% confluency.

-

Wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Dilute the cell suspension to a seeding density of 5,000 - 10,000 cells per well.

-

Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of BI-1347 (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the BI-1347 stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Include a vehicle control (DMSO) and a negative control (BI-1374) at the same dilutions.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours) at 37°C in a 5% CO₂ incubator.

-

-

Cell Viability Measurement (CellTiter-Glo® Assay):

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[5][6]

-

Add 100 µL of the CellTiter-Glo® reagent to each well.[5]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5][6]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][6]

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all experimental readings.

-

Calculate the percentage of cell viability for each concentration of BI-1347 relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the BI-1347 concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the in vitro cell viability assay protocol.

Caption: Workflow for BI-1347 cell viability assay.

CDK8 Signaling Pathway

This diagram depicts the simplified signaling pathway involving CDK8 and its role in gene transcription, which is inhibited by BI-1347. CDK8 is part of the Mediator complex and influences the Wnt/β-catenin and STAT signaling pathways.[7][8]

Caption: BI-1347 inhibits CDK8-mediated transcription.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 5. promega.com [promega.com]

- 6. scribd.com [scribd.com]

- 7. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective and Potent CDK8/19 Inhibitors Enhance NK-Cell Activity and Promote Tumor Surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Measuring BI-1347-Mediated Inhibition of STAT1 Ser727 Phosphorylation via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for assessing the pharmacological activity of BI-1347, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] CDK8 is a key kinase that phosphorylates the Signal Transducer and Activator of Transcription 1 (STAT1) at the serine 727 (S727) residue, a post-translational modification crucial for modulating STAT1's transcriptional activity.[2][3][4][5] This protocol details a Western blot-based immunoassay to quantitatively measure the inhibition of STAT1 S727 phosphorylation in cultured cells following treatment with BI-1347. The procedure includes cell culture, treatment with an agonist (Interferon-gamma) to induce phosphorylation, cell lysis, protein quantification, immunoblotting for phosphorylated STAT1 (pSTAT1 S727), and subsequent re-probing for total STAT1 to ensure accurate normalization and data interpretation.

Background: The CDK8-STAT1 Signaling Axis

STAT1 is a critical transcription factor in the Janus kinase (JAK)-STAT signaling pathway, which is essential for cellular responses to cytokines like interferons (IFN). Upon IFN-γ stimulation, receptor-associated JAKs phosphorylate STAT1 at tyrosine 701 (Y701), leading to dimerization, nuclear translocation, and DNA binding.[6] For maximal transcriptional activation, a second phosphorylation event is often required at serine 727 (S727) within the transactivation domain.[6][7]

The kinase responsible for this critical S727 phosphorylation is CDK8, a component of the Mediator complex.[2][3][4] By phosphorylating STAT1 at S727, CDK8 can positively or negatively regulate the expression of a subset of IFN-γ-responsive genes.[2][4] The compound BI-1347 selectively inhibits CDK8/19, thereby preventing the phosphorylation of STAT1 at S727 and altering the downstream gene expression profile. This application note provides a robust method to directly measure this inhibitory effect.

Caption: IFN-γ/STAT1 signaling pathway showing CDK8-mediated S727 phosphorylation and its inhibition by BI-1347.

Materials and Reagents

-

Cell Line: Human or murine cell line responsive to IFN-γ (e.g., HeLa, A549, RAW 264.7).

-

Reagents:

-

BI-1347 (and vehicle control, e.g., DMSO)

-

Recombinant Human or Murine IFN-γ

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail (e.g., sodium orthovanadate, sodium fluoride)[10]

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4X)

-

β-mercaptoethanol

-

Precast 4-20% or 10% Tris-Glycine Gels

-

Tris-Glycine-SDS Running Buffer

-

PVDF membrane (0.45 µm)

-

Methanol

-

Transfer Buffer

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in TBST

-

Primary Antibody: Rabbit anti-pSTAT1 (S727) (e.g., Cell Signaling Technology #9177, typical dilution 1:1000)[11][12]

-

Primary Antibody: Rabbit anti-STAT1 (e.g., Cell Signaling Technology #9172, typical dilution 1:1000)[13][14]

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

-

Enhanced Chemiluminescence (ECL) Substrate

-

-

Modified RIPA Buffer Recipe (50 mL):

-

50 mM Tris-HCl, pH 7.4

-

150 mM NaCl

-

1 mM EDTA

-

1% NP-40

-

0.5% Sodium Deoxycholate

-

0.1% SDS

-

Add protease and phosphatase inhibitors fresh before use.

-

-

Mild Stripping Buffer Recipe (1 L): [15]

-

15 g Glycine

-

1 g SDS

-

10 mL Tween-20

-

Adjust pH to 2.2 with HCl

-

Add ultrapure water to 1 L

-

Experimental Protocol

Caption: Western blot workflow for analyzing pSTAT1 (S727) levels after BI-1347 treatment.

Cell Culture and Treatment

-

Plate Cells: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Serum Starve (Optional): Once cells are ~70% confluent, you may reduce serum concentration (e.g., to 0.5% FBS) for 12-16 hours to lower basal kinase activity.

-

Pre-treatment: Pre-treat cells with various concentrations of BI-1347 (e.g., 1 nM - 1 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulation: Add IFN-γ to the media at a pre-optimized concentration (e.g., 10-100 ng/mL) and incubate for a predetermined time (e.g., 30-60 minutes) to induce STAT1 S727 phosphorylation.[17] Ensure one well is left unstimulated (vehicle only) as a negative control.

Cell Lysis and Protein Quantification

-

Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold modified RIPA buffer (with freshly added inhibitors) to each well.

-

Harvest: Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate & Clarify: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the supernatant (cleared lysate) to a new tube, avoiding the pellet.

-

Quantify Protein: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.[18][19]

SDS-PAGE and Western Transfer

-

Sample Preparation: Normalize all samples with lysis buffer to the lowest concentration. Add 4X Laemmli buffer to a final concentration of 1X and add β-mercaptoethanol.

-

Denature: Boil samples at 95-100°C for 5-10 minutes.

-

Load Gel: Load 20-30 µg of total protein per lane into a polyacrylamide gel. Include a molecular weight marker.

-

Electrophoresis: Run the gel until the dye front reaches the bottom.

-

Transfer: Transfer the separated proteins to a PVDF membrane according to standard protocols. A wet transfer is recommended for quantitative accuracy.

Immunoblotting and Detection

-

Block: Block the membrane in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.

-

Primary Antibody (pSTAT1): Incubate the membrane with anti-pSTAT1 (S727) antibody diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle agitation.[11][12][20]

-

Wash: Wash the membrane 3 times for 5-10 minutes each with TBST.

-

Secondary Antibody: Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Wash: Wash the membrane 3 times for 10 minutes each with TBST.

-

Detect: Apply ECL substrate and capture the chemiluminescent signal using a digital imager or X-ray film.

Membrane Stripping and Re-probing

-

Wash: After imaging, wash the membrane thoroughly in TBST.

-

Strip: Incubate the membrane in Mild Stripping Buffer for 10-15 minutes at room temperature.[15][16]

-

Wash: Wash the membrane extensively (e.g., 4-5 times for 5 minutes each) in TBST to remove all traces of stripping buffer.

-

Re-block: Block the membrane again in 5% BSA/TBST for 1 hour.

-

Primary Antibody (Total STAT1): Incubate with anti-total-STAT1 antibody (1:1000 dilution) overnight at 4°C.

-

Repeat: Repeat the wash, secondary antibody, and detection steps as described in section 4.4.

Data Presentation and Analysis

Quantitative analysis should be performed using densitometry software (e.g., ImageJ). The signal intensity of the pSTAT1 (S727) band should be normalized to the signal intensity of the corresponding total STAT1 band. This ratio corrects for any variations in protein loading. The final data can be presented as a percentage of the stimulated control (IFN-γ + Vehicle).

Table 1: Densitometry Analysis of pSTAT1 (S727) Inhibition by BI-1347

| Treatment Group | pSTAT1 (S727) Signal (Arbitrary Units) | Total STAT1 Signal (Arbitrary Units) | Normalized Ratio (pSTAT1 / Total STAT1) | % of Stimulated Control |

| Unstimulated Control | 500 | 40,000 | 0.0125 | 1.25% |

| IFN-γ + Vehicle | 100,000 | 41,000 | 2.4390 | 100% |

| IFN-γ + BI-1347 (10 nM) | 55,000 | 40,500 | 1.3580 | 55.68% |

| IFN-γ + BI-1347 (100 nM) | 12,000 | 40,800 | 0.2941 | 12.06% |

| IFN-γ + BI-1347 (1 µM) | 2,100 | 41,200 | 0.0510 | 2.09% |

Note: Data presented are for illustrative purposes only.

Troubleshooting

-

No/Weak pSTAT1 Signal:

-

Confirm IFN-γ is active and used at an optimal concentration/time.

-

Ensure phosphatase inhibitors were added fresh to the lysis buffer.

-

Use BSA for blocking and antibody dilutions, as milk can interfere with phospho-antibody binding.

-

-

High Background:

-

Increase the number and duration of TBST washes.

-

Ensure the blocking step is sufficient (at least 1 hour).

-

Use a fresh dilution of the secondary antibody.

-

-

Incomplete Stripping:

-

Before re-probing, incubate the stripped membrane with ECL to check for any residual signal. If signal persists, increase stripping time or use a harsher stripping buffer.

-

-

Multiple Bands:

-

STAT1 exists as two isoforms, STAT1α (91 kDa) and STAT1β (84 kDa).[13] Ensure your antibody detects the expected isoform(s). Consult the antibody datasheet.

-

References

- 1. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Adenosine blocks IFN-gamma-induced phosphorylation of STAT1 on serine 727 to reduce macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine Blocks IFN-γ-Induced Phosphorylation of STAT1 on Serine 727 to Reduce Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]

- 9. www2.nau.edu [www2.nau.edu]

- 10. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]

- 11. Phospho-Stat1 (Ser727) Antibody (#9177) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 12. Phospho-Stat1 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]

- 13. Stat1 Antibody (#9172) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 14. Stat1 Antibody | Cell Signaling Technology [cellsignal.com]

- 15. abcam.com [abcam.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Stat1 combines signals derived from IFN‐γ and LPS receptors during macrophage activation | The EMBO Journal [link.springer.com]

- 18. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. Phospho-STAT1 (Ser727) antibody (28977-1-AP) | Proteintech [ptglab.com]

Preparing a BI-1347 Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract